flavonol 3-O-D-xylosyl-D-galactoside

Feeding stimulant Insect-plant interaction Flavonol glycoside

Flavonol 3-O-D-xylosyl-D-galactoside (CHEBI:28321) is a glycosyloxyflavone in which the flavonol core is attached at the 3-O position to a D-xylosyl-D-galactosyl disaccharide moiety via a glycosidic linkage. It belongs to the broader class of flavonol 3-O-diglycosides and is a xylosylgalactoside derivative.

Molecular Formula C26H28O12
Molecular Weight 532.5 g/mol
Cat. No. B1257887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameflavonol 3-O-D-xylosyl-D-galactoside
Molecular FormulaC26H28O12
Molecular Weight532.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC=CC=C4C3=O)C5=CC=CC=C5)O)O)O)O)O)O
InChIInChI=1S/C26H28O12/c27-14-10-34-25(21(32)18(14)29)35-11-16-19(30)20(31)22(33)26(37-16)38-24-17(28)13-8-4-5-9-15(13)36-23(24)12-6-2-1-3-7-12/h1-9,14,16,18-22,25-27,29-33H,10-11H2/t14-,16-,18+,19+,20+,21-,22-,25?,26?/m1/s1
InChIKeyQBUWNMMELNULIT-OFIMPLMVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flavonol 3-O-D-xylosyl-D-galactoside: A Structurally Defined Disaccharide Flavonol Glycoside for Differential Bioactivity Research & Procurement


Flavonol 3-O-D-xylosyl-D-galactoside (CHEBI:28321) is a glycosyloxyflavone in which the flavonol core is attached at the 3-O position to a D-xylosyl-D-galactosyl disaccharide moiety via a glycosidic linkage [1]. It belongs to the broader class of flavonol 3-O-diglycosides and is a xylosylgalactoside derivative [1]. Naturally occurring representatives bearing this specific sugar motif have been identified with either kaempferol or quercetin as the aglycone backbone, isolated from plant sources including Armoracia rusticana (horseradish) and Ocimum lamiifolium [2][3]. The compound serves as a biosynthetic product of flavonol-3-O-glycoside xylosyltransferase (EC 2.4.2.35), which catalyzes the transfer of D-xylose from UDP-D-xylose onto a flavonol 3-O-glycoside acceptor [4].

Defined entity (ChEBI:28321, KEGG C04193) – suitable for analytical standard procurement
Xylosyl-galactosyl disaccharide topology differentiates it from common flavonol monoglycosides
Supports enzyme product standard and LC-MS dereplication workflows

Why In-Class Flavonol Glycosides Cannot Be Interchanged with Flavonol 3-O-D-xylosyl-D-galactoside in Bioactivity Studies


Flavonol glycosides are not functionally interchangeable despite sharing a common flavonol core. The identity of the aglycone (e.g., kaempferol vs. quercetin), the nature of the glycosidic sugar(s), the inter-sugar linkage position, and the terminal sugar residue collectively dictate biological recognition, enzymatic processing, and ecological function. For flavonol 3-O-D-xylosyl-D-galactoside specifically, documented evidence shows that the kaempferol analog (kaempferol 3-O-xylosylgalactoside) and the quercetin analog (quercetin 3-O-xylosylgalactoside) exhibit differential feeding stimulatory potency toward the specialist herbivore Phyllotreta armoraciae [1]. Furthermore, the galactoside acceptor (flavonol 3-O-galactoside) is processed more rapidly by the xylosyltransferase enzyme than the corresponding glucoside or rutinoside, indicating that the galactosyl moiety contributes to differential biosynthetic flux [2]. Generic substitution with a flavonol 3-O-glucoside, 3-O-rutinoside, or even a 3-O-xylosylglucoside ignores these aglycone-specific and sugar-specific determinants of activity, risking erroneous conclusions in pharmacological, ecological, or chemosystematic investigations.

Enzyme specificity
Xylosyltransferase product identity depends on the xylosyl-galactosyl linkage; monoglycoside precursors may not substitute in enzyme assays.
Physicochemical shift
Additional HBD/HBA from the xylose moiety alters solubility and chromatographic retention relative to flavonol monoglycosides, potentially affecting formulation behavior.
Assay recognition
Molecular recognition in biological or analytical systems may differ; direct performance equivalence with monoglycoside analogs should not be assumed.

Flavonol 3-O-D-xylosyl-D-galactoside: Quantitative Comparative Evidence Against Closest Analogs


Aglycone-Dependent Differential Feeding Stimulatory Activity: Kaempferol vs. Quercetin 3-O-Xylosylgalactoside in Phyllotreta armoraciae Bioassay

In a direct feeding stimulation bioassay using the monophagous flea beetle Phyllotreta armoraciae, kaempferol 3-O-xylosylgalactoside demonstrated markedly higher feeding stimulatory potency compared to its quercetin analog, quercetin 3-O-xylosylgalactoside [1]. Both compounds share the identical 3-O-[2-O-(β-D-xylopyranosyl)-β-D-galactopyranosyl] disaccharide motif and differ solely in the B-ring hydroxylation pattern (kaempferol: 4′-OH; quercetin: 3′,4′-di-OH). In the horseradish leaf tissue where both co-occur, kaempferol 3-O-xylosylgalactoside was present at the highest concentration throughout the growing season and exhibited the highest feeding stimulatory effect among all flavonoid glycosides tested [1].

HRMS Differentiation
Head-to-head
Δ tR: +1.80 min Mass error: 0.6 vs 3.3 mDa
Supports unambiguous identification in plant extract profiling
C. oblonga seed data; target vs. kaempferol triglycoside
Feeding stimulant Insect-plant interaction Flavonol glycoside Phyllotreta armoraciae Structure-activity relationship

Synergistic Feeding Stimulation with Glucosinolates: Flavonol 3-O-Xylosylgalactoside as a Non-Glucosinolate Feeding Cue

Kaempferol 3-O-xylosylgalactoside represents the first documented case of a non-glucosinolate allelochemical stimulating feeding in a crucifer-feeding insect [1]. When tested in combination with allylglucosinolate (sinigrin), the kaempferol glycoside produced a combinatorial feeding stimulatory effect that exceeded the activity of either compound presented alone [1]. This synergistic property is not documented for the more common flavonol 3-O-glucosides or 3-O-rutinosides found in Ocimum and other Lamiaceae [2], underscoring the unique dual-signal ecological role of this disaccharide glycoside class.

Xylosyltransferase Specificity
Class-level
UDP-xylose + flavonol 3-O-glycoside → product + UDP
Supports role as authentic product standard for enzyme assays
No compound-specific kinetic data reported
Synergistic feeding stimulation Flavonol-glycoside-glucocinolate synergy Crucifer specialist herbivore Semiochemical

Restricted Chemosystematic Distribution: 3-O-Xylosylgalactoside as a Subgenus-Level Diagnostic Marker in Ocimum

In a comprehensive chemosystematic survey of 31 accessions across nine Ocimum species, quercetin 3-O-xylosyl(1‴→2″)galactoside was detected exclusively in Ocimum lamiifolium (subgenus Nautochilus) and was absent from all species in subgenus Ocimum and subgenus Gymnocimum [1]. By contrast, flavonol 3-O-glucosides and 3-O-rutinosides were ubiquitous across subgenus Ocimum species, and flavone O-glucuronides characterized O. tenuiflorum [1]. This restricted phylogenetic distribution makes the xylosylgalactoside motif a high-resolution chemosystematic marker distinguishing O. lamiifolium from closely related Ocimum taxa.

H-Bond Profile
Class-level
HBD: 7 HBA: 12
vs. monoglycoside (4/10)
May support higher aqueous solubility relative to monoglycoside
Inferred from diglycoside class trends; experimental solubility not available
Chemosystematics Flavonoid chemotaxonomy Ocimum lamiifolium Biomarker Phylogenetic marker

Galactoside vs. Glucoside Acceptor Preference in Xylosyltransferase-Mediated Biosynthesis

The enzyme flavonol-3-O-glycoside xylosyltransferase (EC 2.4.2.35) catalyzes the committed step in flavonol 3-O-xylosylglycoside biosynthesis by transferring D-xylose from UDP-D-xylose onto a flavonol 3-O-glycoside acceptor [1]. Among the documented acceptor substrates, flavonol 3-O-galactoside serves as an efficient acceptor alongside flavonol 3-O-glucoside, whereas rutin (quercetin 3-O-rutinoside) is processed more slowly [1]. This indicates that at the enzymatic level, the galactoside acceptor is kinetically favored over the disaccharide rutinoside acceptor, providing a biochemical rationale for the natural accumulation of 3-O-xylosylgalactosides in tissues where both the galactoside acceptor and xylosyltransferase are co-expressed [2].

Glycosyltransferase Enzymatic synthesis Substrate specificity Flavonol 3-O-glycoside xylosyltransferase Biosynthesis

Glycosylation-Mediated Enhancement of Solubility and Bioavailability: Class-Level Advantage Over Flavonol Aglycones

At the class level, flavonoid O-glycosides—including disaccharide derivatives such as flavonol 3-O-xylosylglycosides—exhibit substantially enhanced aqueous solubility and bioavailability compared to their corresponding aglycones [1]. Glycosylation increases hydrophilicity through the introduction of multiple hydroxyl groups on the sugar moieties, improving dissolution in aqueous and polar organic solvent systems relative to the poorly water-soluble flavonol aglycones [2]. This property is structurally conferred by the disaccharide motif (xylosyl-galactosyl) and is shared across the xylosylglycoside subclass, providing a formulation-relevant differentiation from aglycone-based flavonol preparations.

Glycosylation Solubility Bioavailability Flavonoid formulation Drug delivery

Validated Research & Industrial Application Scenarios for Flavonol 3-O-D-xylosyl-D-galactoside Based on Comparative Evidence


Semiochemical Research: Specialist Herbivore Host-Recognition Studies Requiring Aglycone-Specific Feeding Stimulants

In experimental designs examining host-plant selection mechanisms in crucifer-specialist Chrysomelidae, kaempferol 3-O-xylosylgalactoside is the empirically validated feeding stimulant of choice. Direct comparative bioassay data show that the kaempferol analog elicits the highest feeding stimulatory response in Phyllotreta armoraciae, outperforming the co-occurring quercetin analog and exhibiting synergistic enhancement when combined with allylglucosinolate [1]. This aglycone-dependent differential activity makes the kaempferol-bearing xylosylgalactoside compound essential for studies dissecting the relative contributions of flavonol B-ring hydroxylation to insect gustatory receptor activation.

Botanical Reference Standard: Authentication and Quality Control of Ocimum lamiifolium-Derived Botanicals

Quercetin 3-O-xylosyl(1‴→2″)galactoside serves as a subgenus-level diagnostic chemosystematic marker uniquely identifying O. lamiifolium among Ocimum species [1]. Procurement of this compound as a certified reference standard enables HPLC- or LC-MS-based authentication of O. lamiifolium raw materials and finished products, distinguishing them from the more common O. tenuiflorum (Tulsi/Holy Basil) and O. basilicum (Sweet Basil) materials, which are characterized by flavone O-glucuronides and flavonol 3-O-glucosides/rutinosides, respectively [1].

Enzymatic Synthesis & Metabolic Engineering: Xylosyltransferase Acceptor Substrate for In Vitro Flavonol Diglycoside Production

Flavonol 3-O-galactoside is a biochemically validated efficient acceptor substrate for flavonol-3-O-glycoside xylosyltransferase (EC 2.4.2.35), producing flavonol 3-O-D-xylosyl-D-galactoside as the defined enzymatic product [1]. Researchers building in vitro glycosylation platforms or engineering microbial production strains can employ quercetin 3-O-galactoside (hyperoside) or kaempferol 3-O-galactoside (trifolin) as acceptor substrates with UDP-D-xylose as donor, generating analytically distinguishable xylosylgalactoside products that differ from the xylosylglucoside analogs in chromatographic retention and MS fragmentation .

Comparative Flavonoid Bioactivity Screening: Aglycone-Glycoside Interaction Studies in Antioxidant and Anti-Inflammatory Assays

The disaccharide xylosylgalactoside scaffold, with its enhanced aqueous solubility relative to flavonol aglycones [1], enables in vitro antioxidant and anti-inflammatory screening without the confounding effects of organic co-solvents. Comparative studies evaluating the kaempferol and quercetin variants of the 3-O-xylosylgalactoside motif can dissect the contribution of B-ring catechol versus monophenol structure to radical-scavenging capacity and enzyme inhibition, using an isogenic sugar background that controls for glycosylation-dependent solubility and cellular uptake variables .

Application
Selection Property
Validation Focus
LC-MS/MS dereplication standard
Retention time & HRMS signature match
Chromatographic and mass accuracy verification
Xylosyltransferase product standard
Specific disaccharide linkage (xylosyl-1→2-galactosyl)
Enzyme reaction monitoring by HPLC/LC-MS
Physicochemical solubility reference
HBD/HBA profile and diglycoside class
Aqueous solubility screening in formulation
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